Carbocysteine sulfoxide

Description

The exact mass of the compound 3-((Carboxymethyl)sulfinyl)alanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15388. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

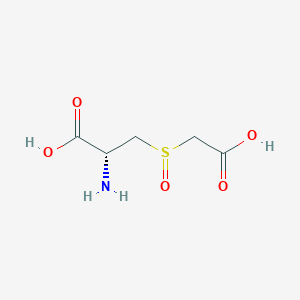

2-amino-3-(carboxymethylsulfinyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSIUCROZRSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-87-2 | |

| Record name | Carbocysteine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis and Characterization of Carbocysteine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091) sulfoxide (B87167), the primary metabolite of the mucolytic agent S-carboxymethyl-L-cysteine (Carbocysteine), is a molecule of significant interest in pharmaceutical research. Understanding its synthesis and characterizing its physicochemical properties are crucial for comprehending the metabolism and pharmacokinetic profile of its parent drug. This technical guide provides a comprehensive overview of the synthesis of Carbocysteine sulfoxide and the analytical methodologies employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in their drug development and scientific investigations.

Introduction

S-carboxymethyl-L-cysteine, commonly known as Carbocysteine, is a widely used mucoregulatory drug prescribed for respiratory disorders characterized by excessive or viscous mucus.[1][2] Upon administration, Carbocysteine undergoes metabolism in the body, with sulfoxidation being a major pathway, leading to the formation of this compound.[3] This metabolite is generally considered to be less active than the parent compound.[1] A thorough understanding of the synthesis and properties of this compound is essential for impurity profiling, metabolic studies, and the overall safety and efficacy assessment of Carbocysteine.

This guide details a reproducible synthesis method for this compound and outlines a suite of analytical techniques for its comprehensive characterization.

Synthesis of this compound

This compound is synthesized by the controlled oxidation of S-carboxymethyl-L-cysteine. The most common method employs hydrogen peroxide as the oxidizing agent. This process introduces a new chiral center at the sulfur atom, resulting in the formation of a mixture of two diastereomers.[3]

Synthesis Protocol

The following protocol is adapted from established methods for the synthesis of S-carboxymethyl-L-cysteine sulfoxide (CMCO).[3]

Materials:

-

S-carboxymethyl-L-cysteine (Carbocysteine)

-

Sodium bicarbonate (NaHCO₃)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Manganese dioxide (MnO₂) (catalytic amount)

-

Deionized water

-

Hydrochloric acid (HCl), 5N

Procedure:

-

Dissolve S-carboxymethyl-L-cysteine (0.2 moles, 35.8 g) in 134 mL of deionized water containing sodium bicarbonate (16.8 g).[3]

-

Cool the solution in an ice bath.

-

Slowly add 40 mL of cold 30% hydrogen peroxide dropwise to the solution.[3]

-

Allow the reaction mixture to stand at 4°C for 20 hours.[3]

-

Monitor the reaction progress using a suitable chromatographic method (e.g., ion-exchange chromatography) to confirm the complete oxidation of the starting material.[3] Note: Using an excess of hydrogen peroxide may lead to the formation of the corresponding sulfone byproduct.[1]

-

Once the reaction is complete, add a catalytic amount of manganese dioxide to decompose the excess hydrogen peroxide.[3]

-

Filter the solution to remove the manganese dioxide.

-

Carefully acidify the filtrate with cold 5N HCl to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from water.

Synthesis Pathway Diagram

Caption: Oxidation of Carbocysteine to this compound.

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed to characterize this compound, confirming its identity, purity, and stereochemistry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₅S | [4] |

| Molecular Weight | 195.19 g/mol | [4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 151 - 154°C | [5] |

| Solubility | Slightly soluble in aqueous acid and water (with heating) | [5] |

| Exact Mass (Computed) | 195.02014356 Da | [6] |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a key technique for the analysis of this compound, particularly for assessing purity and separating the diastereomers.

3.2.1. HPLC-CAD Method for Impurity Profiling

A mixed-mode HPLC method with Charged Aerosol Detection (CAD) has been shown to be effective for the separation of Carbocysteine and its impurities, including the sulfoxide diastereomers.

| Parameter | Value | Reference |

| Column | SIELC Primesep 100 (mixed-mode with hydrophobic and strong cation exchange) | [7] |

| Mobile Phase | 18/82 acetonitrile/ultrapure water (v/v) + 10 mM TFA | [7] |

| Detection | Charged Aerosol Detection (CAD) | [7] |

| Diastereomer Peaks | The two diastereomers of this compound are separated and can be quantified. | [7] |

3.2.2. Ion-Exchange Chromatography

Ion-exchange chromatography is a valuable tool for monitoring the synthesis reaction and confirming the formation of the two diastereomers in a roughly 1:1 ratio.[3]

Spectroscopic Analysis

While detailed, publicly available spectra for this compound are limited, the following sections describe the expected analyses. For reference, some data for the parent compound, Carbocysteine, is included.

3.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.

| Parameter | Expected Value for C₅H₉NO₅S |

| [M+H]⁺ | 196.0274 |

| [M+Na]⁺ | 218.0093 |

| [M-H]⁻ | 194.0129 |

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for Carbocysteine (for comparison)

-

A published spectrum for S-carboxymethyl-L-cysteine is available for reference.

3.3.3. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (amine) | 3400-3250 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| S=O stretch (sulfoxide) | 1070-1030 |

Characterization Workflow

Caption: A typical workflow for the synthesis and characterization.

Role in Biological Pathways

This compound is the product of the metabolic sulfoxidation of Carbocysteine. This biotransformation is a key step in the drug's metabolism and is considered to result in a pharmacologically less active compound.

Caption: Metabolic conversion of Carbocysteine to its sulfoxide.

Conclusion

The synthesis and characterization of this compound are fundamental to the study of its parent drug, Carbocysteine. The provided synthesis protocol offers a reliable method for obtaining this metabolite, and the outlined characterization techniques, particularly chromatography and mass spectrometry, are essential for confirming its identity and purity. While detailed public data on the NMR and IR spectra of this compound is scarce, the methodologies described in this guide provide a robust framework for researchers to generate and validate this critical information. Further studies to fully elucidate the spectroscopic properties of the individual diastereomers will be invaluable to the fields of drug metabolism and pharmaceutical analysis.

References

- 1. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | 5439-87-2 [chemicalbook.com]

- 5. This compound | C5H9NO5S | CID 95496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide [mdpi.com]

- 7. S-(Carboxymethyl)cysteine | C5H9NO4S | CID 1080 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Carbocysteine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091) sulfoxide (B87167), with the CAS number 5439-87-2, is a primary metabolite of the mucolytic agent Carbocysteine.[1][][3] As an impurity and metabolite of a widely used pharmaceutical agent, understanding its physicochemical properties is crucial for drug development, quality control, and metabolism studies. This guide provides a comprehensive overview of the known physicochemical characteristics of carbocysteine sulfoxide, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic context.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 5439-87-2 | [1][][3][4][5][6][7][8] |

| Molecular Formula | C5H9NO5S | [1][3][4][5][6][9] |

| Molecular Weight | 195.19 g/mol | [1][3][5][6] |

| IUPAC Name | 2-amino-3-(carboxymethylsulfinyl)propanoic acid | [9] |

| SMILES | C(C(C(=O)O)N)S(=O)CC(=O)O | [6][9][10] |

| InChI | InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | [9][10] |

| InChIKey | DUGSIUCROZRSMS-UHFFFAOYSA-N | [9][10] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 151 - 154°C | [1][3] |

| Boiling Point (Predicted) | 582.8 ± 50.0 °C | [1][3] |

| Density (Predicted) | 1.714 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 1.84 ± 0.10 | [1][3] |

| logP (Predicted) | -4.6 | [9][10] |

| Solubility | Slightly soluble in aqueous acid and water (with heating).[1][3] Soluble in methanol.[4] | |

| Appearance | White to Off-White Solid | [1][3] |

| Storage | 2-8 °C, in a well-closed container. | [4][6][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of sulfoxides from their corresponding sulfides is oxidation. Based on the synthesis of a similar compound, S-(2-carboxyethyl)-l-cysteine sulfoxide, a likely protocol for this compound is as follows:

-

Dissolution: Dissolve Carbocysteine (S-carboxymethyl-L-cysteine) in an aqueous solution of sodium bicarbonate at a 1:1 molar ratio.

-

Cooling: Chill the resulting solution to approximately 4°C in an ice bath.

-

Oxidation: Slowly add a chilled solution of 30% hydrogen peroxide to the carbocysteine solution.

-

Reaction: Stir the mixture at 4°C for several days. The progression of the reaction can be monitored using a suitable chromatographic technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to observe the disappearance of the starting material and the appearance of the product.

-

Precipitation: After the reaction is complete, carefully acidify the solution with cold 5N HCl to precipitate the this compound.

-

Purification: The crude product can be purified by recrystallization from water.[11]

References

- 1. This compound CAS#: 5439-87-2 [m.chemicalbook.com]

- 3. This compound | 5439-87-2 [chemicalbook.com]

- 4. allmpus.com [allmpus.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound | 5439-87-2 | FC180126 | Biosynth [biosynth.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. This compound | C5H9NO5S | CID 95496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C5H9NO5S) [pubchemlite.lcsb.uni.lu]

- 11. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Three-Dimensional Architecture of Carbocysteine Sulfoxide: A Technical Guide to its Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of carbocysteine (B602091) sulfoxide (B87167), a metabolite of the mucolytic agent carbocysteine. A comprehensive understanding of its three-dimensional structure is pivotal for elucidating its biological activity, informing drug design, and ensuring quality control in pharmaceutical formulations. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination.

Crystallographic Data Summary

The crystal structure of S-Carboxymethyl-L-cysteine sulfoxide in the (2R:4R) configuration has been determined by X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the unit cell and data collection specifics.

| Parameter | Value |

| Chemical Formula | C₅H₉NO₅S |

| Molecular Weight | 195.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.786(2) Å |

| b = 8.312(1) Å | |

| c = 18.914(5) Å | |

| Volume | 752.9 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Dx) | 1.723 g/cm³ |

| Measured Density (Dm) | 1.732(5) g/cm³ (by flotation at 21 °C) |

| Radiation | Cu Kα (λ = 1.54188 Å) |

| Number of Reflections | 924 independent reflections |

| Final R-factor | 0.035 |

Table 1: Summary of Crystallographic Data for S-Carboxymethyl-L-cysteine sulfoxide (2R:4R configuration).[1]

Experimental Protocols

Synthesis and Crystallization of Carbocysteine Sulfoxide

The synthesis of this compound is achieved through the oxidation of S-carboxymethyl-L-cysteine.[1] A detailed, contemporary protocol for the synthesis of a similar sulfoxide, S-(2-carboxyethyl)-l-cysteine sulfoxide, is presented here as a representative method.[2]

Synthesis:

-

Dissolve S-carboxymethyl-L-cysteine in an aqueous solution of sodium bicarbonate (NaHCO₃) at a 1:1 molar ratio.[2]

-

Cool the solution to approximately 4°C.[2]

-

Add cold hydrogen peroxide (30%) to the solution to initiate the oxidation reaction.[2]

-

Stir the reaction mixture at 4°C for several days, monitoring the progress chromatographically until the reaction is complete.[2] This process yields a mixture of diastereomers.[2]

Crystallization:

-

The sulfoxides can be precipitated by the careful addition of cold 5N HCl.[3]

-

Recrystallize the precipitate from water at room temperature. This process, known as fractional crystallization, is used to separate the different epimers.[1][2]

-

Collect the crystalline product, which appears as colorless prisms, by filtration, wash with cold ethanol, and dry under vacuum.[2]

X-ray Diffraction Data Collection and Structure Determination

The following protocol outlines the single-crystal X-ray diffraction analysis used to determine the structure of this compound.[1]

-

Crystal Mounting: A suitable single crystal of appropriate dimensions (e.g., 0.44 x 0.12 x 0.06 mm) is mounted on a diffractometer.[1]

-

Data Collection:

-

Structure Solution and Refinement:

-

The crystal structure is solved using standard Fourier techniques, specifically by analyzing the Patterson map, followed by successive Fourier and difference Fourier maps.[1]

-

The initial refinement of all non-hydrogen atoms is performed using a full-matrix isotropic least-squares method.[1]

-

Hydrogen atoms are located from difference maps and included in the model with fixed thermal parameters.[1]

-

A final full-matrix anisotropic least-squares refinement is carried out to achieve the final R-factor.[1]

-

The absolute configuration of the molecule is confirmed by introducing anomalous scattering factors for the sulfur atom.[1]

-

Workflow and Structural Insights

The process of analyzing the crystal structure of this compound involves a logical progression from synthesis to the final structural elucidation. This workflow is crucial for ensuring the quality and accuracy of the crystallographic data.

The determined crystal structure reveals that this compound exists as an 'apparent' zwitterion.[1] A notable feature of the crystal packing is a very strong hydrogen bond between the cysteine carboxyl and the methyl carboxyl groups of adjacent molecules, with an O...O distance of 2.449(3) Å.[1] This and other intermolecular interactions are critical for the stability of the crystal lattice.

Biological Context and Signaling

While the primary focus of this guide is the crystal structure, it is important to note the biological relevance of carbocysteine and its metabolites. Carbocysteine is a clinically used mucolytic and antioxidant drug.[2][3][4] Studies on its homolog, S-(2-carboxyethyl)-l-cysteine (β-CEC) and its sulfoxide, have shown that these compounds can activate the antioxidant Nrf2 pathway in renal tubular epithelial cells.[2][4] However, the sulfoxide did not induce the amino acid stress signaling pathway that was observed with the non-oxidized form.[2][4] This suggests that the oxidation state of the sulfur atom significantly influences the biological activity and signaling pathways engaged by these molecules.

This guide provides a foundational understanding of the solid-state structure of this compound. This information is essential for researchers in medicinal chemistry, pharmacology, and pharmaceutical sciences for further investigation into its therapeutic potential and for the development of related compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Carbocysteine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a widely used mucoregulatory agent, undergoes significant metabolism in the body, with a primary metabolite being carbocysteine sulfoxide (B87167) (S-carboxymethyl-L-cysteine sulfoxide, CMCO). While the pharmacological actions of carbocysteine are well-documented, a comprehensive understanding of the specific contributions of its sulfoxide metabolite is crucial for a complete mechanistic picture. This technical guide provides an in-depth exploration of the mechanism of action of carbocysteine sulfoxide, focusing on its antioxidant, anti-inflammatory, and mucoregulatory properties. Drawing from available preclinical data, this document outlines the molecular pathways influenced by this compound, details relevant experimental protocols, and presents quantitative data to support the described effects. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of respiratory therapeutics.

Introduction

Carbocysteine is an established therapeutic agent for respiratory conditions characterized by excessive or viscous mucus. Its clinical efficacy is attributed to a combination of mucolytic, antioxidant, and anti-inflammatory activities. Following oral administration, carbocysteine is rapidly absorbed and metabolized, with sulfoxidation being a major metabolic route, leading to the formation of this compound.[1][2] This biotransformation raises a critical question regarding the pharmacological activity of the metabolite itself. Emerging evidence suggests that this compound is not an inactive byproduct but rather an active metabolite that contributes to the overall therapeutic profile of the parent drug.[2] This guide will dissect the known mechanisms of action of this compound, providing a detailed technical overview for the scientific community.

Antioxidant Properties

This compound exhibits significant antioxidant activity, contributing to the protection of respiratory tissues from oxidative stress, a key pathological feature of chronic respiratory diseases like COPD.[2]

Direct Radical Scavenging

While direct radical scavenging activity is a proposed mechanism for many antioxidants, specific quantitative data, such as IC50 values from DPPH or ABTS assays for this compound, are not extensively reported in the available literature. However, studies on the parent compound, carbocysteine, demonstrate its capacity to scavenge reactive oxygen species (ROS), and it is plausible that the sulfoxide metabolite retains some of this activity.[3]

Modulation of the Nrf2 Signaling Pathway

A primary mechanism of the antioxidant effect of this compound involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

Studies have shown that this compound can influence Nrf2 activity. In human alveolar (A549) and bronchial epithelial (BEAS-2B) cells, this compound, particularly the (4R)-epimer, has been demonstrated to mitigate the effects of oxidative stress.[2] In A549 cells, this compound inhibited Nrf2 activation induced by cigarette smoke extract (CSE) and tumor necrosis factor (TNF).[2]

Signaling Pathway: Nrf2 Activation

Caption: Nrf2 signaling pathway modulated by this compound.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many respiratory diseases. This compound exhibits anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies on the parent compound, carbocysteine, have shown that it can suppress TNF-α-induced inflammation by inhibiting the NF-κB pathway.[4] While direct quantitative data on the effect of this compound on specific inflammatory markers is limited, its structural and functional similarities to carbocysteine suggest a comparable role in mitigating inflammation.[2]

Signaling Pathway: NF-κB Inhibition

Caption: NF-κB signaling pathway and its inhibition by this compound.

Mucoregulatory Effects

Carbocysteine is well-known for its mucoregulatory properties, and its sulfoxide metabolite is believed to contribute to this action. The mechanism involves the modulation of mucin synthesis and the rheological properties of mucus.

Regulation of Mucin Gene Expression

Mucins, particularly MUC5AC, are major components of airway mucus. Overproduction of MUC5AC contributes to the increased viscosity and tenacity of sputum in respiratory diseases. Studies on carbocysteine have demonstrated its ability to inhibit the expression of MUC5AC mRNA and protein.[5][6] While direct quantitative data for this compound is sparse, its structural similarity to the parent compound suggests a similar modulatory role on mucin gene expression.

Modulation of Sialyltransferase Activity

The viscoelastic properties of mucus are largely determined by the degree of sialylation and fucosylation of mucin glycoproteins. An imbalance in the ratio of sialomucins to fucomucins can lead to increased mucus viscosity. Carbocysteine has been shown to restore this balance, potentially through the stimulation of sialyltransferase activity, the enzyme responsible for adding sialic acid to glycoproteins.[7][8] It is hypothesized that this compound also contributes to this mucoregulatory effect.

Quantitative Data

The following tables summarize the available quantitative data for carbocysteine, which serves as a reference for the potential activity of its sulfoxide metabolite. Data specifically for this compound is limited in the current literature.

Table 1: Effects of Carbocysteine on Inflammatory Cytokine Expression

| Cell Line | Stimulant | Carbocysteine Concentration (µmol/L) | Cytokine | Change in Expression | Reference |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6 mRNA | Dose-dependent decrease | [4] |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-8 mRNA | Dose-dependent decrease | [4] |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | TNF-α mRNA | Dose-dependent decrease | [4] |

Table 2: Effects of Carbocysteine on Mucin Expression

| Model | Treatment | Mucin | Outcome | Reference |

| NCI-H292 cells | Human Neutrophil Elastase | MUC5AC mRNA | Reduced expression | [6] |

| NCI-H292 cells | Human Neutrophil Elastase | MUC5AC protein | Reduced secretion | [6] |

| SO2-exposed rats | Carbocysteine (250 mg/kg x2/day) | Muc5ac mRNA | Inhibition of increase | [9][10] |

| SO2-exposed rats | Carbocysteine (250 mg/kg x2/day) | Muc5ac protein | Inhibition of increase | [9][10] |

| COPD mouse model | Carbocysteine (225 mg/kg/d) | Muc5ac protein | Significant decrease | [6][11] |

| COPD mouse model | Carbocysteine (225 mg/kg/d) | Muc5b protein | Significant decrease | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of carbocysteine and its sulfoxide.

Cell Culture and Treatment

-

Cell Lines: Human alveolar epithelial cells (A549) and human bronchial epithelial cells (BEAS-2B) are commonly used models for studying respiratory epithelium.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of carbocysteine or this compound for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory or oxidative agent (e.g., TNF-α, H2O2, or cigarette smoke extract).

Experimental Workflow: Cell-Based Assays

Caption: General workflow for in vitro cell-based assays.

NF-κB Activation Assays

-

Western Blot for p65 Phosphorylation:

-

After treatment, cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 (e.g., at Ser536).

-

A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

The membrane is often stripped and re-probed for total p65 and a loading control (e.g., β-actin) for normalization.

-

-

Luciferase Reporter Assay:

-

Cells are transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

-

Following treatment and stimulation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Results are often normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase).

-

Nrf2 Activation Assays

-

Western Blot for Nrf2 Nuclear Translocation:

-

Nuclear and cytoplasmic fractions of cell lysates are prepared.

-

Protein from each fraction is subjected to Western blotting as described above, using an antibody against Nrf2.

-

Histone H3 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

-

Luciferase Reporter Assay:

-

Cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.

-

Luciferase activity is measured after treatment as described for the NF-κB assay.

-

Mucin Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from treated cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants or cell lysates are collected.

-

An ELISA is performed using a specific antibody to capture and detect MUC5AC protein.

-

The concentration is determined by comparison to a standard curve.

-

Copper-Mediated DNA Damage Assay

This in vitro assay assesses the ability of a compound to protect DNA from oxidative damage.

-

Plasmid DNA is incubated with CuCl2.

-

Ascorbate and H2O2 are added to initiate the Fenton-like reaction, generating hydroxyl radicals that damage the DNA.

-

This compound is added to assess its protective effect.

-

DNA damage is visualized by agarose (B213101) gel electrophoresis, observing the conversion of supercoiled DNA to nicked and linear forms.

Conclusion

This compound, a major metabolite of carbocysteine, is an pharmacologically active molecule that contributes significantly to the therapeutic effects of its parent compound. Its mechanism of action is multifaceted, involving antioxidant properties through the modulation of the Nrf2 pathway and anti-inflammatory effects via the inhibition of the NF-κB pathway. Furthermore, it likely plays a role in the mucoregulatory actions of carbocysteine. While more research is needed to fully quantify the specific contributions of this compound, the existing evidence strongly supports its role as an active metabolite. A deeper understanding of its distinct pharmacological profile will be invaluable for the optimization of existing therapies and the development of novel treatments for chronic respiratory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Assay for Determining Ganglioside Sialyltransferase Activities Lactosylceramide-2,3-Sialyltransferase (SAT I) and Monosialylganglioside-2,3-Sialyltransferase (SAT IV) | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Carbocysteine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a widely used mucolytic agent, is primarily metabolized to S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO). While the antioxidant properties of the parent compound, carbocysteine, are well-documented, the antioxidant potential of its major sulfoxide metabolite has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant activity of carbocysteine sulfoxide. It consolidates available data on its synthesis, qualitative antioxidant effects, and potential mechanisms of action. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research in this area.

Introduction

Carbocysteine (S-carboxymethyl-L-cysteine, CMC) is a mucoregulatory drug prescribed for respiratory disorders characterized by excessive mucus production.[1] Its therapeutic effects are attributed in part to its antioxidant and anti-inflammatory properties.[2] In the human body, carbocysteine is rapidly metabolized, with sulfoxidation being a major metabolic pathway, leading to the formation of S-carboxymethyl-L-cysteine sulfoxide (CMCO).[1] Understanding the bioactivity of this metabolite is crucial for a complete picture of carbocysteine's pharmacodynamics.

While some studies suggest that the sulfide (B99878) moiety of carbocysteine is the active antioxidant species and that the sulfoxide is inactive, other research indicates that CMCO retains, at least in part, the antioxidant potential of its parent compound.[1] This guide delves into the existing scientific literature to provide a clear perspective on the in vitro antioxidant activity of this compound.

Synthesis of this compound (CMCO)

This compound is synthesized through the oxidation of S-carboxymethyl-L-cysteine. The following protocol is adapted from the method described by Waters et al. (2020).[1]

Experimental Protocol: Synthesis of S-carboxymethyl-L-cysteine sulfoxide

-

Dissolution: Dissolve S-carboxymethyl-L-cysteine (0.2 moles) in 134 mL of water containing sodium bicarbonate (16.8 g). Cool the solution in an ice bath.

-

Oxidation: Add cold 30% hydrogen peroxide (40 mL) dropwise to the solution.

-

Reaction: Allow the reaction mixture to stand for 20 hours at 4°C.

-

Monitoring and Quenching: Confirm the completion of the oxidation reaction using chromatography. Decompose any excess hydrogen peroxide by adding a catalytic amount of manganese dioxide.

-

Purification: The resulting S-carboxymethyl-L-cysteine sulfoxide is a mixture of (4R) and (4S) epimers due to the formation of a new chiral center at the sulfur atom.[1] These epimers can be separated by fractional crystallization.

In Vitro Antioxidant Activity

Direct quantitative data on the antioxidant activity of this compound from standard assays like DPPH, ABTS, and FRAP are limited in the current literature. However, qualitative studies have provided valuable insights into its potential to counteract oxidative damage.

Hydroxyl Radical Scavenging Activity

A key study demonstrated that both epimers of this compound (CMCO) protect model DNA from damage induced by hydroxyl free radicals.[1] This protective effect was observed in a copper-mediated Fenton reaction system, a common method for generating hydroxyl radicals in vitro.

Table 1: Qualitative Antioxidant Activity of this compound

| Assay | Compound | Result | Reference |

| DNA Protection (Hydroxyl Radicals) | This compound (CMCO) epimers | Protected model DNA from copper-mediated damage | [1] |

| Nrf2 Pathway Activation | This compound (CMCO) | Comparable to Carbocysteine (CMC) in mitigating oxidative stress | [1] |

Note: This table summarizes qualitative findings. Quantitative data (e.g., IC50 values) are not currently available in the cited literature.

Potential Mechanism of Action: Nrf2 Pathway Activation

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Research on a homolog of this compound, S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO), has shown that it can activate the Nrf2 pathway.[3] Furthermore, studies on CMCO have demonstrated its ability to mitigate the effects of oxidative stress in human alveolar and bronchial epithelial cells, an effect comparable to that of the parent compound, carbocysteine.[1] This suggests that this compound may exert its antioxidant effects, at least in part, by upregulating endogenous antioxidant defenses through the Nrf2 signaling pathway.

Standard In Vitro Antioxidant Assay Protocols

While specific quantitative data for this compound is pending, the following are detailed protocols for standard in vitro antioxidant assays that are essential for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: Mix a specific volume of the sample solution with a specific volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: Add a specific volume of the sample solution to a specific volume of the diluted ABTS•+ solution.

-

Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Experimental Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Sample Preparation: Dissolve this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the intensely blue-colored ferrous-TPTZ complex at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Conclusion and Future Directions

The available evidence suggests that this compound, the primary metabolite of carbocysteine, possesses in vitro antioxidant activity. This is demonstrated by its ability to protect DNA from hydroxyl radical-induced damage and to mitigate oxidative stress in cellular models, potentially through the activation of the Nrf2 signaling pathway. However, there is a notable lack of quantitative data from standard antioxidant assays such as DPPH, ABTS, and FRAP.

Future research should focus on performing these quantitative assays to determine the IC50 or equivalent values for this compound and its individual epimers. Such data will provide a clearer understanding of its antioxidant potency relative to its parent compound, carbocysteine, and other known antioxidants. A more in-depth elucidation of its mechanism of action, particularly its interaction with the Nrf2 pathway, will also be crucial in fully characterizing its potential role in the overall therapeutic effects of carbocysteine. This knowledge will be invaluable for researchers, scientists, and drug development professionals in the fields of pharmacology and oxidative stress-related diseases.

References

Preliminary Cytotoxicity Screening of Carbocysteine Sulfoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the preliminary cytotoxicity screening of Carbocysteine sulfoxide (B87167) and related compounds. Due to a lack of extensive direct research on Carbocysteine sulfoxide, this document synthesizes findings from studies on its parent compound, Carbocysteine, and analogous organosulfur compounds. This guide covers relevant experimental methodologies, summarizes available data, and visualizes key signaling pathways implicated in the observed cellular effects. The information presented aims to provide a foundational understanding for researchers initiating studies on the cytotoxic potential of this compound.

Introduction

Carbocysteine, a mucolytic agent, and its metabolites, including this compound, are of interest for their potential biological activities beyond mucoregulation.[1] Preliminary assessment of cytotoxicity is a critical first step in the evaluation of any compound for therapeutic potential. This document outlines the current, albeit limited, understanding of the cytotoxic profile of this compound, drawing parallels from more extensively studied related molecules.

In Vitro Cytotoxicity Assessment of a Homologous Compound

Experimental Protocols for Cytotoxicity Screening

Standard methodologies are employed to assess the cytotoxic effects of compounds like this compound. The following protocols are based on established practices for similar molecules.

Cell Culture

-

Cell Lines: A panel of relevant cell lines should be used, including cancer cell lines (e.g., NCI-H292 airway carcinoma, Colon-26) and normal cell lines (e.g., renal tubular epithelial cells) to determine specificity.[2][4][5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours of incubation, treat the cells with varying concentrations of this compound.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Signaling Pathways Implicated by Related Compounds

While direct evidence for this compound is lacking, studies on its parent compound, Carbocysteine, and a homolog, β-CECO, have identified interactions with specific cellular signaling pathways.

Nrf2 Antioxidant Pathway

The homolog S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO) has been shown to activate the antioxidant Nrf2 pathway in renal tubular epithelial cells.[2][3] This pathway is a key regulator of cellular defense against oxidative stress.

PLCγ/PKC/ERK Signaling Pathway

L-Carbocisteine has been found to inhibit angiogenesis by suppressing the PLCγ/PKC/ERK signaling pathway in human umbilical vein endothelial cells (HUVECs).[4][6] This suggests a potential anti-angiogenic role for Carbocysteine and possibly its metabolites.

Data Summary

Due to the nascent stage of research, quantitative data specifically on the cytotoxicity of this compound is not available in the reviewed literature. The primary finding from a related compound is qualitative:

| Compound | Cell Line | Observation | Citation |

| S-(2-carboxyethyl)-l-cysteine sulfoxide (β-CECO) | Renal Tubular Epithelial Cells (RTECs) | Not acutely cytotoxic | [2][3] |

Conclusion and Future Directions

The preliminary information available suggests that this compound may have a favorable acute cytotoxicity profile. However, this is based on indirect evidence from a homologous compound. Comprehensive in vitro cytotoxicity screening across a diverse panel of cancer and normal cell lines is essential to establish a definitive profile for this compound. Future studies should aim to determine IC50 values, investigate the mechanisms of any observed cytotoxicity (e.g., apoptosis, necrosis), and further explore its impact on key cellular signaling pathways. Such data will be crucial for determining the potential of this compound in future drug development endeavors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orally Administered Mucolytic Drug l-Carbocisteine Inhibits Angiogenesis and Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Carbocysteine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a mucolytic agent with a well-established clinical profile, is metabolized to various compounds, with its sulfoxide (B87167) derivative being a subject of significant scientific interest. This technical guide provides an in-depth exploration of the biological activities of carbocysteine sulfoxide, focusing on its anti-inflammatory and antioxidant properties. Drawing from a comprehensive review of in vitro and in vivo studies, this document details the molecular mechanisms of action, including the modulation of key signaling pathways such as NF-κB and ERK1/2 MAPK. Furthermore, this guide presents detailed experimental protocols for key assays, quantitative data summaries, and visual representations of cellular signaling and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Carbocysteine, S-carboxymethyl-L-cysteine, is widely used in the management of respiratory disorders characterized by excessive or viscous mucus.[1] Its therapeutic effects are attributed not only to its mucoregulatory properties but also to its significant antioxidant and anti-inflammatory activities.[2] Upon administration, carbocysteine undergoes metabolism, including sulfoxidation, leading to the formation of S-carboxymethyl-L-cysteine sulfoxide (CMCO).[3] While initially considered a minor metabolite, emerging evidence suggests that this compound itself possesses biological activities that may contribute to the overall therapeutic profile of the parent drug. This guide synthesizes the current scientific knowledge on the biological activities of this compound, providing a technical resource for researchers and drug development professionals.

Anti-inflammatory Activity

Carbocysteine and its sulfoxide have demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production

Studies have shown that carbocysteine can dose-dependently suppress the production and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in human alveolar epithelial cells (A549) stimulated with tumor necrosis factor-alpha (TNF-α) or hydrogen peroxide (H₂O₂).[4][5][6] This inhibitory effect is observed at both the protein and mRNA levels.[4][5]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of carbocysteine are largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][7] Pre-treatment with carbocysteine has been shown to significantly decrease the phosphorylation of the p65 subunit of NF-κB and ERK1/2, thereby inhibiting the nuclear translocation of p65.[4] This, in turn, reduces the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression.[4]

dot

Figure 1: Inhibition of NF-κB and ERK1/2 MAPK Signaling by this compound.

Antioxidant Activity

This compound exhibits notable antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage.

Radical Scavenging and DNA Protection

Both carbocysteine and its sulfoxide epimers have been shown to protect model DNA from damage induced by hydroxyl free radicals in copper-mediated Fenton reactions.[3] This suggests a direct radical scavenging activity.

Modulation of Nrf2 Pathway

This compound, particularly the (4R)-epimer, has been demonstrated to mitigate the effects of oxidative stress by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in human alveolar (A549) and bronchial epithelial (BEAS-2B) cells.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

dot

Figure 2: Modulation of the Nrf2 Antioxidant Pathway by this compound.

Antiviral Activity

Carbocysteine has been shown to inhibit rhinovirus infection in human tracheal epithelial cells.[8] This effect is mediated, at least in part, by reducing the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the receptor for the major group of rhinoviruses.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of carbocysteine and its sulfoxide.

Table 1: Anti-inflammatory Effects of Carbocysteine

| Cell Line | Stimulus | Carbocysteine Concentration (µmol/L) | Measured Parameter | Result | Reference |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6 Release | Dose-dependent reduction | [4] |

| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-8 Release | Dose-dependent reduction | [4] |

| A549 | H₂O₂ | Not specified | IL-6 and IL-8 Levels | Decreased | [5] |

| A549 | H₂O₂ | Not specified | Cell Viability (MTT assay) | Increased | [5] |

| HEK293 | TNF-α | 10, 100, 1000 | NF-κB Transcriptional Activity | Dose-dependent inhibition | [4] |

Table 2: Antiviral Effects of Carbocysteine

| Cell Line | Virus | Carbocysteine Concentration (µM) | Measured Parameter | Result | Reference |

| Human Tracheal Epithelial Cells | Rhinovirus 14 (RV14) | 10 | Viral Titer | Reduced | [8] |

| Human Tracheal Epithelial Cells | Rhinovirus 14 (RV14) | 10 | ICAM-1 mRNA expression | Reduced | [8] |

Table 3: Metabolism of Carbocysteine

| Study Population | Dose | Metabolite | Urinary Excretion (% of dose) | Reference |

| Healthy Volunteers | 1.125 g | Carbocysteine Sulfoxides | < 1% | [9] |

| Healthy Volunteers | 1.125 g | Unchanged Carbocysteine | 10 - 30% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: Human lung adenocarcinoma epithelial cells (A549).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed A549 cells in appropriate culture plates and allow them to adhere and reach 80-90% confluency.

-

For pre-treatment experiments, incubate cells with varying concentrations of carbocysteine (e.g., 10, 100, 1000 µmol/L) for 24 hours.

-

Induce inflammation by adding TNF-α (final concentration 10 ng/mL) or H₂O₂ to the culture medium and incubate for the desired time (e.g., 24 hours).

-

For post-treatment experiments, induce inflammation with TNF-α or H₂O₂ for a set period, then replace the medium with fresh medium containing varying concentrations of carbocysteine.

-

Collect cell culture supernatants for cytokine analysis (ELISA) and cell lysates for protein and mRNA analysis (Western blot, qRT-PCR).

-

dot

Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

-

Principle: Quantify the concentration of IL-6 and IL-8 in cell culture supernatants using commercially available ELISA kits.

-

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, add standards and collected cell culture supernatants to wells of a microplate pre-coated with antibodies specific for human IL-6 or IL-8.

-

Incubate to allow the cytokines to bind to the immobilized antibodies.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated antibody specific for human IL-6 or IL-8.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of IL-6 and IL-8 in the samples by comparing their absorbance to the standard curve.

-

Western Blot for NF-κB p65 and ERK1/2 Phosphorylation

-

Principle: Detect the levels of total and phosphorylated p65 and ERK1/2 proteins in cell lysates to assess the activation of these signaling pathways.

-

Procedure:

-

Lyse treated A549 cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-ERK1/2, and total ERK1/2.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

-

Principle: Measure the relative expression levels of IL-6, IL-8, and TNF-α mRNA in treated cells.

-

Procedure:

-

Isolate total RNA from treated A549 cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes specific for the target genes (IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Rhinovirus Infection and Titration

-

Cell Line: Primary human tracheal epithelial cells.

-

Virus: Rhinovirus 14 (RV14).

-

Infection Protocol:

-

Culture human tracheal epithelial cells to confluence.

-

Pre-treat cells with carbocysteine (e.g., 10 µM) for 3 days.

-

Infect the cells with RV14 at a specific multiplicity of infection (MOI).

-

After a 1-hour incubation, remove the virus inoculum and wash the cells.

-

Add fresh culture medium (with or without carbocysteine) and incubate.

-

Collect culture supernatants at various time points post-infection.

-

-

Viral Titer Measurement (TCID₅₀ Assay):

-

Prepare serial dilutions of the collected supernatants.

-

Infect a susceptible cell line (e.g., HeLa cells) with the dilutions in a 96-well plate.

-

Incubate and observe for cytopathic effects (CPE).

-

Calculate the 50% tissue culture infective dose (TCID₅₀) using the Reed-Muench method.

-

In Vitro Mucolytic Activity Assay

-

Principle: Evaluate the ability of carbocysteine to reduce the viscosity of mucus in vitro.

-

Material: Porcine gastric mucin.

-

Procedure:

-

Prepare a 20% solution of porcine gastric mucin in a suitable buffer (e.g., Tris-HCl).

-

Incubate the mucin solution with different concentrations of carbocysteine at 37°C for 30 minutes.

-

Measure the viscoelasticity of the mucin solution using a rheometer or a simpler method like the glass plate method.[8]

-

A reduction in viscoelasticity indicates mucolytic activity.

-

Conclusion

The available scientific evidence strongly suggests that this compound is not merely an inactive metabolite but an active compound with significant anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways like NF-κB and Nrf2 highlights its potential therapeutic relevance beyond its established mucolytic effects. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the full therapeutic potential of carbocysteine and its sulfoxide derivative. Future research should focus on further elucidating the specific roles of the different sulfoxide epimers and translating these in vitro findings to in vivo models and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhinovirus infection of primary cultures of human tracheal epithelium: role of ICAM-1 and IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of proposed sulphoxidation pathways of carbocysteine in man by HPLC quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nascent Therapeutic Promise of Carbocysteine Sulfoxide: An In-depth Technical Examination of Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine, a mucolytic agent with a rich history in the management of respiratory disorders, has long been a subject of scientific inquiry. Early investigations into its therapeutic potential, and that of its primary metabolite, Carbocysteine sulfoxide (B87167) (S-Carboxymethyl-L-cysteine sulfoxide), laid the foundational understanding of its multifaceted pharmacological profile. This technical guide delves into the core of this early research, presenting a detailed analysis of the initial quantitative data, experimental methodologies, and the elucidation of key signaling pathways that hinted at its broader therapeutic applications beyond simple mucolysis. The following sections provide a comprehensive overview for researchers and drug development professionals, summarizing critical data in structured tables, detailing experimental protocols, and visualizing complex biological interactions through signaling pathway diagrams.

Core Therapeutic Actions: Early Mechanistic Insights

Initial research on Carbocysteine and its sulfoxide metabolite primarily focused on three key areas of therapeutic potential: mucolytic, antioxidant, and anti-inflammatory effects. These early studies, often conducted in the latter half of the 20th century, provided the first glimpses into the mechanisms that underpin the clinical efficacy of this compound.

Mucolytic Properties: Beyond Viscosity Reduction

Carbocysteine's primary recognized function was its ability to modulate the viscoelastic properties of mucus. Unlike N-acetylcysteine, which cleaves disulfide bonds in mucoproteins, early research suggested that Carbocysteine's mechanism was more nuanced, involving the regulation of mucus glycoprotein (B1211001) synthesis. It was proposed to restore the balance between sialomucins and fucomucins, leading to a reduction in mucus viscosity and improved mucociliary clearance.

Antioxidant and Anti-inflammatory Dimensions

Beyond its mucoregulatory effects, early in vitro and in vivo studies began to uncover the antioxidant and anti-inflammatory properties of Carbocysteine. Researchers observed its capacity to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways, suggesting a more complex role in mitigating the pathological processes of chronic respiratory diseases. These initial findings have paved the way for a deeper understanding of its cytoprotective effects.

Quantitative Data from Early Research

The following tables summarize key quantitative findings from early preclinical and clinical studies, providing a snapshot of the evidence that supported the therapeutic potential of Carbocysteine.

| Study (Year) | Model/Population | Intervention | Outcome Measure | Quantitative Results |

| Braga et al. (1990)[1] | Patients with chronic bronchitis | Carbocysteine-lysine (B46201) (2.7 g/day for 4 days) | Sputum Viscosity | Significant reduction in viscosity at the end of treatment (-67%), 4 days post-treatment (-48%), and 8 days post-treatment (-62%) compared to placebo. |

| Rebelo et al. (2016)[2] | A549 human alveolar epithelial cells | Carbocysteine (10, 100, 1000 µmol/L) + TNF-α | IL-6 and IL-8 release | Dose-dependent suppression of TNF-α-induced IL-6 and IL-8 release. At 1000 µmol/L, IL-6 and IL-8 levels were significantly reduced compared to TNF-α alone. |

Table 1: Early Clinical and Preclinical Data on the Efficacy of Carbocysteine.

Detailed Experimental Protocols

To provide a clear understanding of the methodologies employed in this foundational research, detailed protocols for key experiments are outlined below.

Measurement of Sputum Viscosity (based on early rheological studies)

-

Sample Collection: Sputum samples were collected from patients with chronic bronchitis.

-

Sample Preparation: Samples were allowed to liquefy at room temperature for a short period.

-

Viscometry: A rotational viscometer was used to measure the apparent viscosity of the sputum samples at different shear rates.

-

Data Analysis: The viscosity values were recorded in centipoise (cP) or Pascal-seconds (Pa·s) and compared between the Carbocysteine-treated and placebo groups.

In Vitro Anti-Inflammatory Assay in A549 Cells

-

Cell Culture: Human alveolar epithelial cells (A549) were cultured in appropriate media until confluent.

-

Treatment: Cells were pre-treated with varying concentrations of Carbocysteine (e.g., 10, 100, 1000 µmol/L) for a specified period (e.g., 24 hours).

-

Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) was added to the cell culture to induce an inflammatory response.

-

Cytokine Measurement: After incubation, the cell culture supernatant was collected, and the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Cytokine concentrations were compared between control, TNF-α-stimulated, and Carbocysteine-treated groups to determine the inhibitory effect of Carbocysteine.

Key Signaling Pathways and Visualizations

Early research began to map the molecular interactions through which Carbocysteine exerts its therapeutic effects. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Caption: Carbocysteine's inhibition of the NF-κB and ERK1/2 signaling pathways.

Caption: The role of Carbocysteine in activating the Nrf2 antioxidant response pathway via PI3K/Akt.

Conclusion

The early research into Carbocysteine and its sulfoxide metabolite laid a robust groundwork for its enduring place in respiratory medicine. The initial quantitative data, though perhaps not as extensive as in modern studies, clearly demonstrated its efficacy in modulating mucus properties and mitigating inflammatory responses. The experimental protocols from this era, while simpler in some respects, were pivotal in elucidating the fundamental mechanisms of action. The identification of its influence on key signaling pathways like NF-κB and Nrf2 opened up new avenues of research that continue to be explored today. This technical guide serves as a testament to the pioneering work that established Carbocysteine not just as a mucolytic, but as a compound with significant antioxidant and anti-inflammatory potential, a perspective that continues to shape its therapeutic applications.

References

The Enzymatic Conversion of Carbocisteine to its Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocisteine (B549337) (S-carboxymethyl-L-cysteine), a widely used mucolytic agent, undergoes several metabolic transformations in vivo, with sulfoxidation being a historically cited pathway. This technical guide provides an in-depth exploration of the enzymatic conversion of carbocisteine to its sulfoxide (B87167) metabolite. It consolidates current knowledge on the responsible enzymes, presents available quantitative kinetic data, outlines detailed experimental protocols for in vitro analysis, and visualizes the key metabolic and experimental workflows. This document also addresses the existing scientific debate regarding the quantitative significance of the sulfoxidation pathway in the overall metabolism of carbocisteine, offering a comprehensive resource for professionals in drug development and metabolic research.

Introduction

Carbocisteine is primarily employed to reduce the viscosity of mucus in respiratory tract disorders.[1][2] Its therapeutic efficacy is influenced by its pharmacokinetic profile, which is shaped by various metabolic pathways including acetylation, decarboxylation, and sulfoxidation. The formation of carbocisteine sulfoxide, a pharmacologically inactive derivative, has been a subject of interest due to significant inter-individual variability, which has been attributed to genetic polymorphism in sulfoxidation capacity.[1][3] Understanding the enzymatic basis of this conversion is crucial for elucidating the complete metabolic fate of carbocisteine and explaining the variable clinical responses observed in patients.

Enzymes Involved in Carbocisteine Sulfoxidation

The sulfoxidation of carbocisteine has been attributed to several enzymes, with conflicting reports in the scientific literature regarding their respective roles.

-

Phenylalanine 4-monooxygenase (PAH): Extensive research has identified Phenylalanine 4-monooxygenase, a cytosolic enzyme also known as phenylalanine hydroxylase, as the primary catalyst for the S-oxygenation of carbocisteine in human hepatic cytosol.[4][5][6] This enzyme's classical role is the conversion of phenylalanine to tyrosine, and its involvement in xenobiotic metabolism represents an expansion of its known functions.[5] The S-oxidation of carbocisteine by PAH is dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4).[4] Genetic mutations in the PAH gene, which are responsible for phenylketonuria (PKU), have been shown to dramatically reduce the enzyme's ability to S-oxidize carbocisteine, suggesting that the observed "sulfoxidation polymorphism" is a consequence of PAH gene variants.[7]

-

Cysteine Dioxygenase (CDO): Due to the structural similarity between carbocisteine and L-cysteine, Cysteine Dioxygenase was initially proposed as a candidate enzyme for carbocisteine sulfoxidation.[8] However, studies using rat hepatic cytosolic fractions have indicated that CDO is not responsible for this biotransformation.[8] While both enzymes require Fe2+ for activity, their responses to sulfhydryl group modification are different, with S-oxidation of carbocisteine being activated while L-cysteine oxidation is inhibited.[8]

-

Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs): While CYP and FMO enzyme families are well-known for catalyzing the sulfoxidation of numerous xenobiotics, their specific contribution to carbocisteine metabolism is not well-established.[9][10] General metabolic pathways often implicate these enzyme systems, but direct evidence and kinetic data for their involvement in carbocisteine sulfoxidation are sparse in the current literature.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the S-oxidation of carbocisteine by human Phenylalanine 4-monooxygenase have been reported. These data are essential for understanding the efficiency of the enzymatic conversion and for developing in vitro models of carbocisteine metabolism.

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Source of Enzyme | Reference |

| Phenylalanine 4-monooxygenase | Carbocisteine | 16.22 ± 11.31 | 0.87 ± 0.41 | Pooled female human hepatic cytosol | [4] |

| Phenylalanine 4-monooxygenase (Lysophosphatidylcholine activated) | Carbocisteine | 16.53 ± 2.32 | 52.31 ± 11.72 | Pooled female human hepatic cytosol | [4] |

Table 1: Kinetic parameters for the enzymatic sulfoxidation of carbocisteine.

The Sulfoxidation Pathway in Context: A Point of Controversy

While sulfoxidation is a confirmed metabolic route for carbocisteine, its quantitative importance is a subject of considerable debate. Initial studies suggested it to be a major pathway, leading to the concept of a "sulfoxidation polymorphism" to explain variable drug responses.[3] However, subsequent research employing more sensitive and specific HPLC methods has challenged this view.[11] These studies have demonstrated that sulfoxide metabolites account for a very small fraction (less than 1%) of the administered carbocisteine dose excreted in urine.[11] Instead, metabolites such as thiodiglycolic acid and its sulfoxide, along with a novel metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), appear to be more significant biotransformation products. This evidence suggests that while the enzymatic conversion to carbocisteine sulfoxide occurs and is mechanistically interesting, it may not be a primary determinant of carbocisteine's overall pharmacokinetic profile.

Experimental Protocols

The following section outlines a generalized protocol for an in vitro assay to measure the enzymatic conversion of carbocisteine to its sulfoxide, based on methodologies described in the literature.

In Vitro Carbocisteine Sulfoxidation Assay

Objective: To quantify the formation of carbocisteine sulfoxide from carbocisteine in the presence of a biologically active enzyme source.

Materials:

-

Enzyme Source:

-

Pooled human liver cytosol (for Phenylalanine 4-monooxygenase activity).

-

Recombinant human Phenylalanine 4-monooxygenase (PAH).

-

-

Substrate: S-Carboxymethyl-L-cysteine (Carbocisteine).

-

Cofactor: Tetrahydrobiopterin (BH4) for PAH activity.

-

Buffer: Phosphate (B84403) buffer (e.g., pH 7.4).

-

Reaction Termination: Trichloroacetic acid (TCA) or perchloric acid solution.

-

Analytical Standards: Carbocisteine and Carbocisteine Sulfoxide.

Procedure:

-